[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide
Description
Properties
Molecular Formula |
C6H5N5O |
|---|---|
Molecular Weight |
163.14 g/mol |
IUPAC Name |
triazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C6H5N5O/c7-5(12)4-6-8-2-1-3-11(6)10-9-4/h1-3H,(H2,7,12) |
InChI Key |
IHGNHWOZPLLPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=N2)C(=O)N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation and Chlorination Route (Adapted for Triazolo[1,5-a]pyrimidines)
A classical approach involves the cyclocondensation of amino-triazole derivatives with β-dicarbonyl compounds to form triazolo[1,5-a]pyrimidine carboxylates, followed by chlorination and amide formation:
- Step 1: Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in refluxing acetic acid yields ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate.
- Step 2: Basic hydrolysis converts the ester to the corresponding carboxylic acid.
- Step 3: Chlorination of the acid with reagents like thionyl chloride produces the acyl chloride intermediate.
- Step 4: Coupling with amines or ammonia yields the carboxamide derivative.
This method was used to prepare various derivatives, including 3-carboxamide substituted triazolo[1,5-a]pyrimidines, with high yields and structural diversity.
One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions have been extensively developed for efficient and rapid synthesis:
- Components: 3-amino-1,2,4-triazole, aromatic aldehydes, and β-dicarbonyl compounds (e.g., acetoacetanilide).
- Catalysts: Maltose (a cheap, eco-friendly catalyst) under solvent-free conditions has been shown to promote the reaction effectively.
- Conditions: Mild heating (around 80 °C) without solvents, yielding products in 20 minutes with yields up to 95%.
- Mechanism: Initial in situ formation of an intermediate from the aldehyde and β-dicarbonyl compound, followed by nucleophilic attack and cyclization with the amino-triazole.
Table 1. Optimization of Maltose Catalyst in MCR Synthesis
| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 0 | 80 | 120 | 84 |
| 2 | 25 | 80 | 20 | 95 |
| 3 | 25 | 100 | 18 | 89 |
| 4 | 25 | 25 (room temp) | 120 | 0 |
This method offers high atom economy, environmentally benign conditions, and avoids chromatographic purification.
Biginelli-like Three-Component Heterocyclization
Another efficient synthetic strategy involves a Biginelli-like reaction:
- Reagents: Aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles.
- Conditions: Heating in DMF at 130–160 °C for 15–20 minutes.
- Outcome: Formation of triazolopyrimidine derivatives with good yields.
- Advantage: Single-pot reaction with commercially available reagents, facilitating library synthesis for biological screening.
Catalysis by Schiff Base Zinc(II) Complex on Magnetite Nanoparticles
Recent advances include heterogeneous catalysis for improved sustainability:
- Catalyst: Schiff base zinc(II) complex supported on magnetite nanoparticles.
- Reaction: Condensation of aldehydes and acetoacetanilide followed by cyclization with 3-amino-1,2,4-triazole.
- Conditions: Solvent-free, 60 °C.
- Benefits: Easy catalyst recovery, high yields, and reduced environmental impact.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The Gewald reaction has been used to prepare thiophene-containing intermediates that can be coupled to triazolo[1,5-a]pyrimidine carboxamides, expanding structural diversity.
- Green chemistry approaches, including the use of maltose and ionic liquids, have been demonstrated to improve reaction efficiency and sustainability.
- The choice of catalyst and reaction conditions greatly influences yield and purity; maltose and Schiff base Zn(II) catalysts provide excellent yields under mild, solvent-free conditions.
- Multicomponent reactions facilitate rapid diversification, advantageous for drug discovery and biological screening.
- Characterization of products typically involves NMR, IR spectroscopy, and elemental analysis confirming the carboxamide functionality and fused heterocyclic structure.
Chemical Reactions Analysis
Types of Reactions: [1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The [1,2,3]triazolo[1,5-a]pyrimidine scaffold has been investigated for its potential as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Compounds derived from this scaffold have shown promising activity against various cancer cell lines, indicating their potential as anticancer agents .
1.2 Antiviral Properties
Recent studies have highlighted the antiviral properties of [1,2,3]triazolo[1,5-a]pyrimidine derivatives against respiratory syncytial virus (RSV). The structure-activity relationship (SAR) analyses revealed that modifications at specific positions can enhance antiviral efficacy significantly. For example, compounds with optimized dihedral angles between the triazolo-pyrimidine scaffold and amide bonds exhibited sub-nanomolar activity against RSV .
1.3 Antibacterial Activity
A subset of [1,2,3]triazolo[1,5-a]pyrimidines has demonstrated narrow-spectrum antibacterial activity against Enterococcus faecium. These compounds were synthesized using a Biginelli-like reaction and showed effectiveness at non-toxic concentrations . Their mechanism of action appears to involve inhibition of bacterial growth by disrupting essential cellular processes.
Synthesis and Structural Modifications
The synthesis of [1,2,3]triazolo[1,5-a]pyrimidine derivatives typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The versatility in modifying the triazole and pyrimidine rings has led to the discovery of compounds with improved pharmacokinetic properties and therapeutic profiles.
Table 1: Summary of Key Derivatives and Their Activities
Mechanism of Action
The mechanism of action of [1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives
Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives share structural similarities but replace the triazole ring with a pyrazole. These compounds exhibit notable anticancer activity. For example, 2-((2,4-dimethoxyphenyl)amino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (7a) demonstrated a mean growth inhibition of 48.5% across 60 NCI cancer cell lines, outperforming other derivatives in the same series . This highlights the impact of substituents (e.g., methoxy groups) on bioactivity compared to the triazolo analogs.
Key Differences:
- Bioactivity: Pyrazolo derivatives show enhanced anticancer activity, possibly due to improved solubility from methoxy substituents.
- Synthesis: Pyrazolo analogs are synthesized via cyclocondensation of 1,3-dicarbonyl compounds with 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxamide in acidic or basic media .
[1,2,4]Triazolo[1,5-a]pyrimidine Scaffold Derivatives
Compounds like 7-(3',4',5'-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (tubulin polymerization inhibitors) emphasize the role of substitution patterns. Benzylamino derivatives (e.g., 6a–d) with halogen or methyl groups exhibited potent antiproliferative activity, with IC₅₀ values < 100 nM in cancer cell lines .
Structure-Activity Relationship (SAR):
- Substituent Position: Methoxy groups at the 3',4',5' positions enhance tubulin binding.
- Carboxamide Linkage: The carboxamide group at position 3 improves solubility and target affinity compared to non-carboxamide analogs .
Triazolo[1,5-a]quinazoline Derivatives
Triazolo[1,5-a]quinazolines replace the pyrimidine core with quinazoline. These compounds act as adenosine receptor antagonists, demonstrating the impact of core heterocycle variation. For instance, triazoloquinazolines mimic adenine, enabling competitive inhibition of adenylyl cyclase toxins .
Comparison Table:
Thieno-Fused Triazolo[1,5-a]pyrimidines
This contrasts with non-fused triazolo-pyrimidines, suggesting fused rings may reduce bioavailability or target engagement.
Biological Activity
Introduction
The compound [1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide is a notable member of the triazolo-pyrimidine family, recognized for its fused ring structure that combines triazole and pyrimidine moieties. This structural configuration contributes to its diverse biological activities, making it a significant subject of research in medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of this compound features a carboxamide functional group at the 3-position of the pyrimidine ring. Its synthesis typically involves multi-step synthetic routes, which may include:
- Copper-catalyzed reactions : Efficient methods have been developed for synthesizing derivatives with high yields.
- Microwave-assisted synthesis : This technique has been employed to expedite the production of various analogs.
These synthetic strategies enhance the compound's accessibility for further biological evaluation.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) have shown promising results. The compound demonstrated IC50 values indicating effective growth inhibition.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 4.5 |
| This compound | HCT-116 | 0.75 |
These findings suggest that the compound may induce apoptosis and cell cycle arrest in treated cells.
2. Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication through interaction with viral proteins or host cell pathways.
3. Anti-inflammatory Properties
Recent investigations into the anti-inflammatory effects of this compound indicate it could modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines has been noted in cellular models.
The biological activities of this compound are believed to be mediated through various mechanisms:
- Kinase Inhibition : The compound shows potential as an inhibitor of specific kinases involved in cancer progression.
- Signal Transduction Pathways : It may affect pathways such as ERK signaling that are crucial for cell proliferation and survival.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study 1 : Evaluated its effects on MDA-MB-231 breast cancer cells using an MTT assay. Results indicated significant growth inhibition compared to control groups.
- Study 2 : Investigated its anti-inflammatory effects in a mouse model of inflammation. The compound reduced edema and inflammatory markers significantly.
Q & A
Q. How do steric and electronic effects influence biological activity in adamantane-substituted derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
